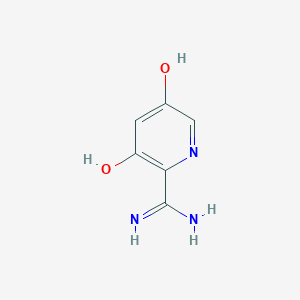
3,5-Dihydroxypicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxypicolinimidamide is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of picolinic acid and contains both hydroxyl and amidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxypicolinimidamide typically involves the reaction of picolinic acid derivatives with hydroxylamine and subsequent cyclization. One common method includes the following steps:
Formation of Hydroxylamine Derivative: Picolinic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxylamine derivative.
Cyclization: The hydroxylamine derivative undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological processes, such as enzyme inhibition or activation, and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxybenzoic acid: Similar in structure but lacks the amidine group.
Picolinic acid: The parent compound, which lacks the hydroxyl and amidine groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of hydroxyl groups.
Uniqueness
3,5-Dihydroxypicolinimidamide is unique due to the presence of both hydroxyl and amidine groups, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
3,5-dihydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,10-11H,(H3,7,8) |
InChI-Schlüssel |
RUQATSBFFHGGLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)C(=N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



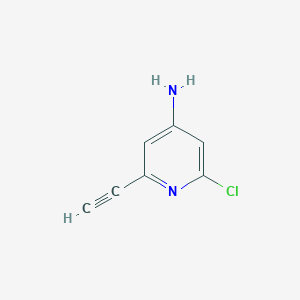
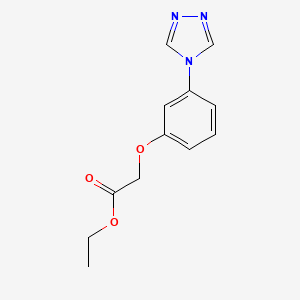
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
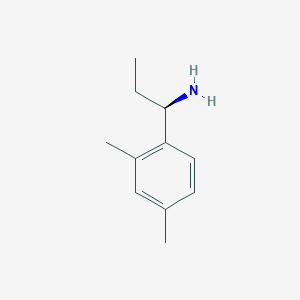
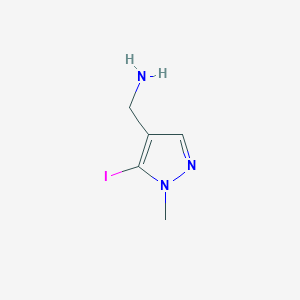
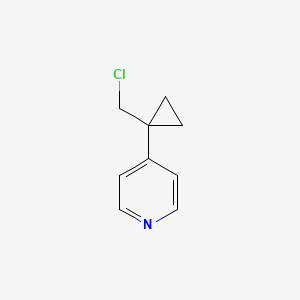

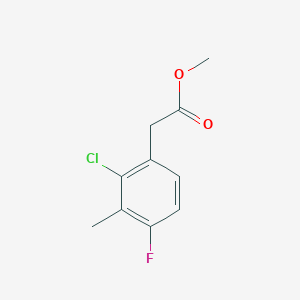
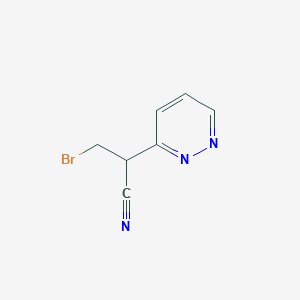
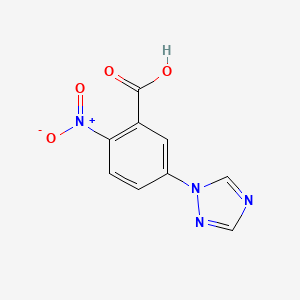

![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)

